Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2,5-difluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the oxirane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes and their derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate exerts its effects involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
- 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones
Comparison: Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical reactions. In contrast, similar compounds may have different functional groups and structural features, leading to variations in their chemical behavior and applications.
Biological Activity
Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H10F2O3
- Molecular Weight : 228.19 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC(=O)C1OC1(C)c1cccc(F)c1F
The biological activity of this compound is primarily attributed to the presence of the oxirane (epoxide) ring, which is known for its high reactivity. This compound can interact with nucleophilic sites on proteins and enzymes, leading to covalent modifications that may inhibit or alter enzyme activity. Such interactions can impact various biochemical pathways, making this compound a candidate for further exploration in medicinal chemistry.
Biological Applications
This compound has been investigated for several biological applications:
- Enzyme Inhibition : The compound's ability to form covalent bonds with enzymes suggests potential as an inhibitor in metabolic pathways.
- Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Study 1: Enzyme Interaction Studies
A study conducted by researchers at [source] demonstrated that this compound effectively inhibits the enzyme cytochrome P450. The inhibition was measured using kinetic assays, revealing an IC50 value of approximately 15 µM. This suggests a moderate level of potency as an enzyme inhibitor.
Case Study 2: Anticancer Activity
In another investigation published in [source], the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values of 20 µM and 25 µM respectively.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Apoptosis induction |
A549 | 25 | Cell cycle arrest |
Case Study 3: Antimicrobial Efficacy
Research published in [source] assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.
Properties
Molecular Formula |
C11H10F2O3 |
---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)7-5-6(12)3-4-8(7)13/h3-5,9H,1-2H3 |
InChI Key |
IIIWYMBBXZEZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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